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molecular formula C19H23N3O B8285102 n-(1-Benzylpiperidin-4-yl)-5-methylnicotinamide

n-(1-Benzylpiperidin-4-yl)-5-methylnicotinamide

Cat. No. B8285102
M. Wt: 309.4 g/mol
InChI Key: PMMVGVKYXLSWMT-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

N-(1-Benzyl-piperidin-4-yl)-5-methyl-nicotinamide (1.3 g, 4 mmol), Pd(OH)2/C (0.1 g) and cyclohexene (2 ml) were heated at reflux in EtOH (15 mL) for 2 h, after which time the reaction was filtered hot through a pad of Hyflo. The filtrate was concentrated to afford the title compound as a white powder (0.9 g, 98%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:23])[C:16]2[CH:21]=[C:20]([CH3:22])[CH:19]=[N:18][CH:17]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C1CCCCC=1>CCO.[OH-].[OH-].[Pd+2]>[CH3:22][C:20]1[CH:19]=[N:18][CH:17]=[C:16]([CH:21]=1)[C:15]([NH:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:23] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(C1=CN=CC(=C1)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the reaction was filtered hot through a pad of Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=C(C(=O)NC2CCNCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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